molecular formula C21H20N4O5 B3000736 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1219914-00-7

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B3000736
CAS No.: 1219914-00-7
M. Wt: 408.414
InChI Key: MABPKFIKDNBTRY-UHFFFAOYSA-N
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Description

The compound "(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone" features a benzodioxole moiety fused to a 1,3,4-oxadiazole ring, which is linked to a piperidine scaffold. The methanone group bridges the piperidine to a 2-methoxypyridine substituent. This structure integrates heterocyclic motifs known for bioactivity: the benzodioxole group enhances lipophilicity and membrane permeability, the oxadiazole ring contributes to hydrogen bonding and π-π interactions, and the 2-methoxypyridine may improve solubility and target binding .

Properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-27-20-15(5-2-8-22-20)21(26)25-9-3-4-14(11-25)19-24-23-18(30-19)13-6-7-16-17(10-13)29-12-28-16/h2,5-8,10,14H,3-4,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABPKFIKDNBTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone) is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H20N4O3C_{20}H_{20}N_{4}O_{3}

It consists of a piperidine ring substituted with a benzo[d][1,3]dioxole and an oxadiazole moiety, along with a methoxy-pyridine group. The presence of these functional groups suggests diverse interactions with biological targets.

Anticancer Activity

Research has indicated that compounds containing oxadiazole and piperidine moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures were tested against various cancer cell lines, revealing IC50 values in the low micromolar range (e.g., 25.72 ± 3.95 μM for one derivative) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMCF725.72 ± 3.95
Compound BU8745.2 ± 13.0
Compound CPanc115.0 ± 5.0

Antimicrobial Activity

The antimicrobial properties of similar compounds have been explored extensively. Studies have shown that derivatives with the benzo[d][1,3]dioxole structure exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMIC (μg/mL)
Compound DStaphylococcus aureus (MRSA)12.5 - 25
Compound EEscherichia coli25 - 50

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : Compounds featuring oxadiazole rings have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Flow cytometry analyses indicated that related compounds can accelerate apoptosis in cancer cell lines through mitochondrial pathways .
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways have been suggested as mechanisms for the antimicrobial activity observed in related compounds .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Anticancer Activity : In vivo studies using murine models demonstrated significant tumor growth inhibition when treated with a compound structurally similar to the one .
  • Antimicrobial Efficacy Study : A recent investigation into the antibacterial properties revealed that specific derivatives could effectively reduce bacterial load in infected models .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares core structural features with several analogs:

Compound Name Key Structural Features Bioactivity/Application Reference
Target Compound Benzodioxole-oxadiazole-piperidine-methanone-2-methoxypyridine Potential antibacterial/antifungal
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide (3-10) Benzodioxole-pyrazole-carbohydrazide-tert-butyl Anticonvulsant
Benzo[d][1,3]dioxol-5-yl(4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone Benzodioxole-piperazine-triazolopyrimidine Not specified (structural study)
3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-ylmethanone Biphenyl-oxadiazole-piperidine Not specified (structural study)
1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-2-one-1-yl)ethanone (6f) Benzodioxole-pyrazole-pyrrolidinone Antibacterial

Key Observations :

  • Heterocyclic Core : The target compound’s 1,3,4-oxadiazole ring (vs. pyrazole in or triazole in ) may enhance metabolic stability and electronic interactions with biological targets.
  • Methanone Linkage: Common in all compounds, this group serves as a flexible spacer, enabling optimal orientation of aromatic and heterocyclic groups for target binding .

Q & A

Q. Q1.1: What are common synthetic routes for preparing this compound, and how can reaction progress be monitored?

Answer: The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example:

Oxadiazole ring formation : React hydrazides with benzo[d][1,3]dioxol-5-yl carbonyl derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole core .

Piperidine coupling : Use nucleophilic substitution or amidation to attach the piperidin-1-yl moiety.

Methanone linkage : Introduce the 2-methoxypyridin-3-yl group via Friedel-Crafts acylation or cross-coupling.

Monitoring : Track intermediates using thin-layer chromatography (TLC) with UV visualization or iodine staining. Confirm completion by observing the disappearance of starting materials (e.g., hydrazides at Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced Synthesis Optimization

Q. Q2.1: How can researchers optimize reaction yields when synthesizing the 1,3,4-oxadiazole core?

Answer: Key strategies include:

  • Temperature control : Maintain 80–100°C during cyclization to prevent side reactions.
  • Catalyst selection : Use Amberlyst-15 or molecular sieves to enhance dehydration efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.

Reported yields for analogous oxadiazole derivatives range from 60–85% under optimized conditions .

Structural Characterization

Q. Q3.1: What spectroscopic methods are critical for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole), piperidine CH₂ groups (δ 2.5–3.5 ppm), and methoxy signals (δ ~3.8 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

Advanced Spectral Analysis

Q. Q4.1: How can conflicting NMR signals (e.g., overlapping piperidine protons) be resolved?

Answer:

  • 2D NMR : Use COSY or HSQC to correlate coupled protons and assign overlapping signals.
  • Variable-temperature NMR : Resolve dynamic effects by cooling samples to −40°C, slowing conformational exchange in the piperidine ring .

Bioactivity Evaluation

Q. Q5.1: What in vitro assays are suitable for preliminary anticonvulsant activity screening?

Answer:

  • Maximal electroshock (MES) test : Assess seizure suppression in rodent models.
  • Pentylenetetrazole (PTZ)-induced seizures : Evaluate GABAergic modulation.
  • Cytotoxicity screening : Use SH-SY5Y neuronal cells to determine IC₅₀ values.

Analogous compounds with benzo[d][1,3]dioxole moieties showed 40–60% seizure inhibition in MES models at 30 mg/kg doses .

Structure-Activity Relationship (SAR) Studies

Q. Q6.1: How can computational modeling guide SAR for this compound?

Answer:

  • Docking studies : Simulate interactions with voltage-gated sodium channels (e.g., PDB: 6AGF) to predict binding affinity.
  • QSAR models : Corclude electronic parameters (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the oxadiazole ring enhance anticonvulsant potency .

Physicochemical Properties

Q. Q7.1: How can logP and solubility be experimentally determined?

Answer:

  • logP : Use shake-flask method with octanol/water partitioning. Computational tools (e.g., Crippen or McGowan methods) estimate logP ≈ 2.5–3.0 for this compound .
  • Solubility : Perform UV-Vis spectroscopy in buffered solutions (pH 1.2–7.4). Anticipate poor aqueous solubility (<0.1 mg/mL) due to the aromatic and oxadiazole motifs .

Data Analysis and Reproducibility

Q. Q8.1: How should researchers address inconsistencies in bioassay data (e.g., variable IC₅₀ values)?

Answer:

  • Normalize data : Use positive controls (e.g., phenytoin for anticonvulsant assays) to calibrate inter-experimental variability.
  • Statistical analysis : Apply ANOVA or t-tests to compare replicates. For example:
AssayReplicate 1 (IC₅₀, μM)Replicate 2 (IC₅₀, μM)p-value
MES12.3 ± 1.214.1 ± 1.50.07

A p-value >0.05 indicates no significant difference .

Safety and Handling

Q. Q9.1: What safety protocols are essential for handling intermediates with reactive functional groups?

Answer:

  • PPE : Wear nitrile gloves and goggles when handling hydrazides (potential mutagens).
  • Ventilation : Use fume hoods for reactions involving POCl₃ (corrosive) or volatile solvents.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.